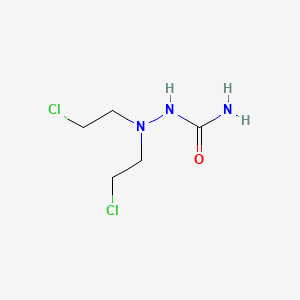
Semicarbazide, 1,1-bis(2-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Semicarbazide, 1,1-bis(2-chloroethyl)-, is a chemical compound that belongs to the class of semicarbazides. It is a derivative of urea and is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of semicarbazide, 1,1-bis(2-chloroethyl)-, typically involves the reaction of semicarbazide hydrochloride with N,N-bis(2-chloroethyl)amino benzaldehyde in ethanol. The mixture is stirred for about an hour until fully dissolved, and a few drops of concentrated hydrochloric acid are added to facilitate the reaction . This method allows for the preparation of the compound in good yield and purity.
Analyse Chemischer Reaktionen
Semicarbazide, 1,1-bis(2-chloroethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrazine, isocyanates, and carbamates . The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Semicarbazide, 1,1-bis(2-chloroethyl)-, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of semicarbazide, 1,1-bis(2-chloroethyl)-, involves its interaction with molecular targets and pathways in the body. As an alkylating agent, it can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Semicarbazide, 1,1-bis(2-chloroethyl)-, can be compared with other similar compounds, such as:
Carmustine: Another alkylating agent used in chemotherapy, known for its ability to form interstrand crosslinks in DNA.
Semicarbazide: A simpler derivative of urea, used in the synthesis of pharmaceuticals and as a detection reagent in thin-layer chromatography.
The uniqueness of semicarbazide, 1,1-bis(2-chloroethyl)-, lies in its specific chemical structure and the presence of two chloroethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78280-37-2 |
|---|---|
Molekularformel |
C5H11Cl2N3O |
Molekulargewicht |
200.06 g/mol |
IUPAC-Name |
bis(2-chloroethyl)aminourea |
InChI |
InChI=1S/C5H11Cl2N3O/c6-1-3-10(4-2-7)9-5(8)11/h1-4H2,(H3,8,9,11) |
InChI-Schlüssel |
FGTMBUMFZZYSBH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)N(CCCl)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


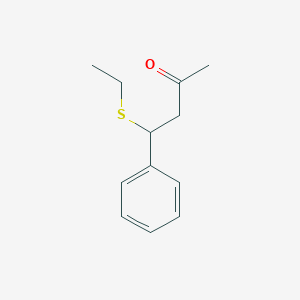

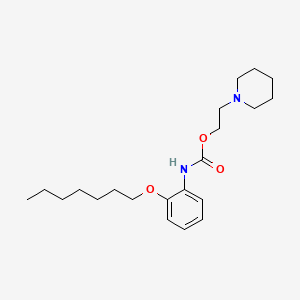

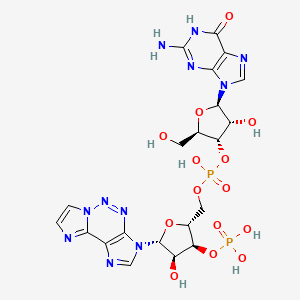
![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)
![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)

![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)
![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)
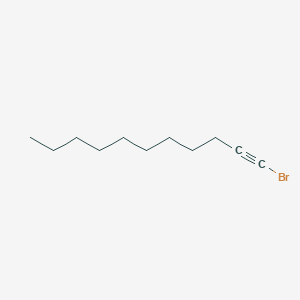

![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)

